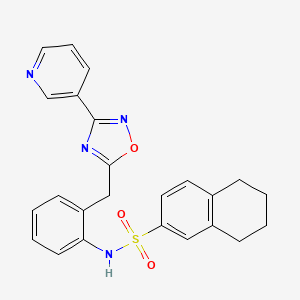![molecular formula C11H19NO2 B2488667 Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] CAS No. 1511270-94-2](/img/structure/B2488667.png)
Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of spiro[quinoline] derivatives often involves multi-component reactions, leveraging the reactivity of quinoline precursors with various reagents to construct the spiro framework efficiently. For example, Patel et al. (2019) demonstrated a pseudo-four-component reaction involving 3,4-methylenedioxyaniline, N,N-dimethylbarbituric acid, and aryl/heteroaryl aldehyde for the regioselective construction of functionalized spiro[quinoline] derivatives using a sustainable catalyst, highlighting the challenges and advancements in the synthesis of these complex molecules (Patel & Patel, 2019).
Molecular Structure Analysis The structural analysis of spiro[quinoline] derivatives, as presented by Bonacorso et al. (2018), involves detailed X-ray diffraction methods to determine the planarity and spatial arrangement of the quinoline rings. This structural information is crucial for understanding the chemical reactivity and potential applications of these compounds. The study highlights the importance of intermolecular interactions in defining the crystal packing and molecular arrangement, which are essential aspects of their molecular structure (Bonacorso et al., 2018).
Chemical Reactions and Properties Spiro[quinoline] compounds undergo various chemical reactions, reflecting their rich chemistry. For instance, Lou et al. (2021) explored the scandium-catalyzed asymmetric dearomative spiro-annulation of quinolines with alkynes, revealing a pathway for constructing spiro-dihydroquinoline derivatives. This work underscores the diverse chemical reactivity of spiro[quinoline] compounds, enabling the synthesis of complex molecular architectures (Lou et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis of Spiroheterocyclic Compounds Qinghua Meng et al. (2017) explored the synthesis of spiroheterocyclic compounds, including derivatives of Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]. They demonstrated efficient conditions for obtaining these derivatives, highlighting the process's advantages such as short reaction time and wide substrate scope (Meng et al., 2017).
Preparation and Properties of Spiro[Quinoline] Derivatives R. T. Coutts and A. El-Hawari (1977) reported on the preparation and properties of various spiro[quinoline] derivatives, including structures related to Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]. These compounds were characterized by various spectroscopic methods, providing insights into their chemical properties (Coutts & El-Hawari, 1977).
Antitumor Agents Synthesis and Biological Evaluation
A. Bolognese et al. (2008) conducted research on quinolinquinone derivatives, which include structures similar to Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]. Their study focused on the synthesis and evaluation of these compounds' antiproliferative activity against various human tumor cell lines, revealing their potential as antitumor agents (Bolognese et al., 2008).
Synthesis of New Fused/Spiroheterocyclic Compounds A. Khalafallah et al. (2002) synthesized a series of fused and spiroheterocyclic compounds incorporating quinoline structures. These compounds were prepared through cyclocondensation and cycloaddition reactions, highlighting the versatility of quinoline derivatives in synthesizing complex molecular structures (Khalafallah et al., 2002).
Practical Synthesis of Octahydrobenzo[g]quinolines Markus Bänziger et al. (2000) described a practical synthesis method for octahydrobenzo[g]quinolines, which are structurally related to Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]. Their method was efficient for large-scale manufacturing, demonstrating the industrial applicability of these compounds (Bänziger et al., 2000).
Propiedades
IUPAC Name |
spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHLGDMIGLCTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CCC2NC1)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
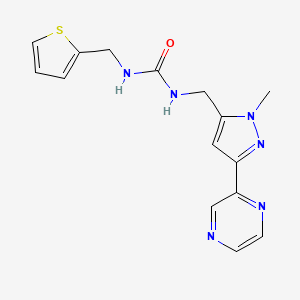
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)

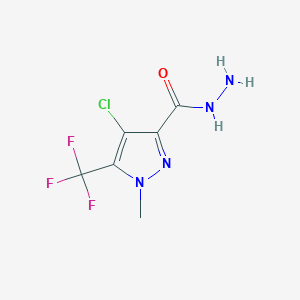
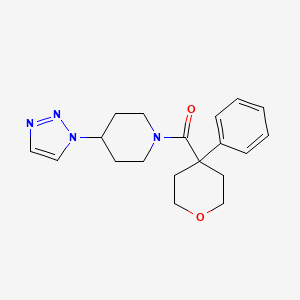
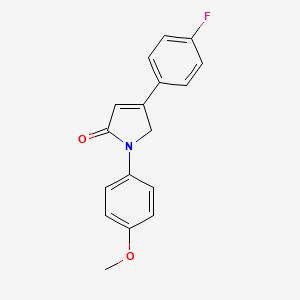
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)
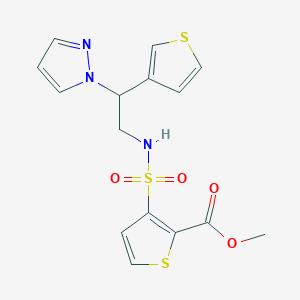
![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)
